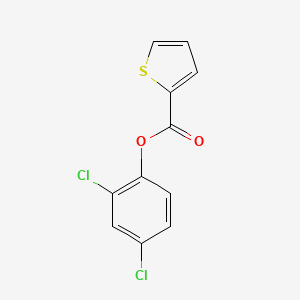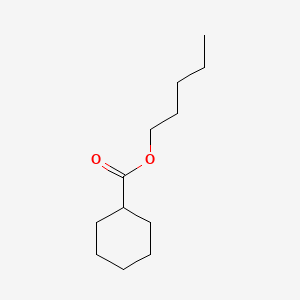![molecular formula C14H13NO3S B14723406 1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene CAS No. 5465-76-9](/img/structure/B14723406.png)
1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a nitrophenyl sulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1-methoxy-4-methylbenzene and 4-nitrobenzenethiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the sulfanyl linkage.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or catalytic hydrogenation for reduction reactions.
Catalysts: Lewis acids such as aluminum chloride for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene involves its interaction with molecular targets through its functional groups. The methoxy and nitrophenyl sulfanyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-methylbenzene: Lacks the nitrophenyl sulfanyl group, making it less reactive.
4-Nitrobenzenethiol: Contains the nitrophenyl sulfanyl group but lacks the methoxy and methyl groups.
1-Methoxy-4-methyl-2-[(4-nitrophenyl)ethynyl]benzene: Similar structure but with an ethynyl linkage instead of a sulfanyl group.
Uniqueness
1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene is unique due to the presence of both methoxy and nitrophenyl sulfanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
5465-76-9 |
|---|---|
Molecular Formula |
C14H13NO3S |
Molecular Weight |
275.32 g/mol |
IUPAC Name |
1-methoxy-4-methyl-2-(4-nitrophenyl)sulfanylbenzene |
InChI |
InChI=1S/C14H13NO3S/c1-10-3-8-13(18-2)14(9-10)19-12-6-4-11(5-7-12)15(16)17/h3-9H,1-2H3 |
InChI Key |
GHTKILHJFVGBJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)SC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


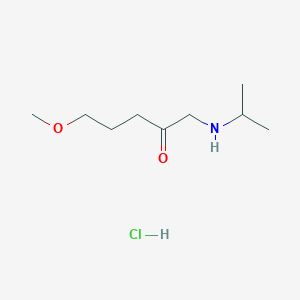
![Diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)naphthalen-1-yl]methyl]propanedioate](/img/structure/B14723333.png)
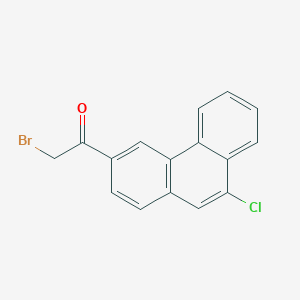
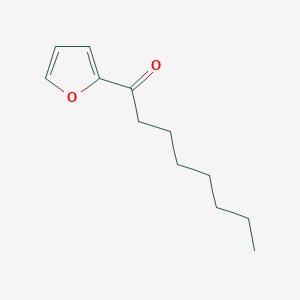
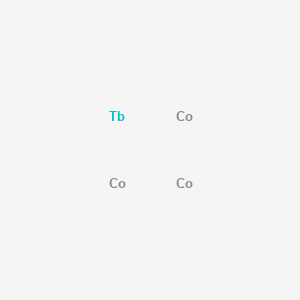
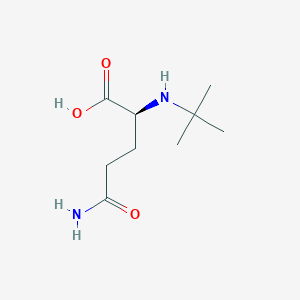
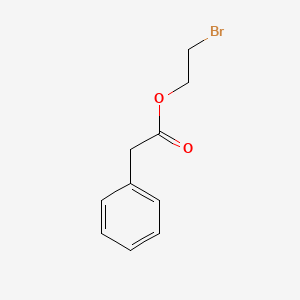

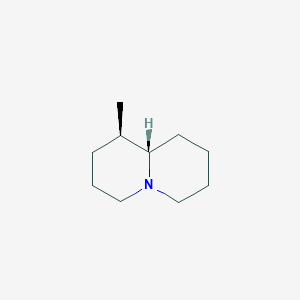
![4-(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)butanoic acid](/img/structure/B14723385.png)
